molecular formula C8H7BrO3S B1316966 Ethyl 3-bromothiophene-2-glyoxylate CAS No. 70596-02-0

Ethyl 3-bromothiophene-2-glyoxylate

Cat. No. B1316966
CAS RN: 70596-02-0
M. Wt: 263.11 g/mol
InChI Key: FBKNGZQGMGWYQY-UHFFFAOYSA-N
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Description

Ethyl 3-bromothiophene-2-glyoxylate is a chemical compound with the IUPAC name ethyl 2-(3-bromo-1H-1lambda3-thiophen-2-yl)-2-oxoacetate . It has a molecular weight of 264.12 .


Molecular Structure Analysis

The molecule contains a total of 20 bonds. There are 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 Thiophene .


Physical And Chemical Properties Analysis

Ethyl 3-bromothiophene-2-glyoxylate has a molecular weight of 264.12 . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Glyoxylate Cycle in Fungal Pathogens

  • Scientific Field: Biomedical Science .
  • Application Summary: The glyoxylate cycle is a metabolic adaptation strategy used by the fungal pathogen Candida glabrata. This cycle is important for the utilization of alternative carbon sources .
  • Methods of Application: The glyoxylate cycle involves key metabolic enzymes. The transcriptional regulatory network of this cycle is also explored .
  • Results: The glyoxylate cycle is necessary for the pathogenesis of C. glabrata. It is considered an alternative carbon metabolic pathway .

Thiophene Substitution Chemistry

  • Scientific Field: Organic Chemistry .
  • Application Summary: Thiophene substitution chemistry involves nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring .
  • Methods of Application: The methods involve various reagents and catalysts. The regioselectivity of substitution reactions can be predicted .
  • Results: The reactions are well-investigated methods. The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones .

Synthesis of Glycine Derivatives

  • Scientific Field: Organic Chemistry .
  • Application Summary: Ethyl glyoxylate is used in the synthesis of glycine derivatives, which are an essential non-proteinogenic class of amino acids .
  • Methods of Application: The synthesis involves the use of ethyl glyoxylate, aniline, and its derivatives, catalyzed by bismuth salts .
  • Results: The method provides an efficient and novel route to synthesize glycine derivatives .

Role of Glyoxylate Cycle in Gluconeogenesis

  • Scientific Field: Biochemistry .
  • Application Summary: The glyoxylate cycle plays a crucial role in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .
  • Methods of Application: The glyoxylate cycle allows cells to use two carbons (C2 compounds), such as acetate, to satisfy cellular carbon requirements when simple sugars such as glucose or fructose are not available .
  • Results: The glyoxylate cycle is generally assumed to be absent in animals, with the exception of nematodes at the early stages of embryogenesis .

Thiophene Electrophilic Substitution

  • Scientific Field: Organic Chemistry .
  • Application Summary: Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet, and thus, thiophene easily reacts with electrophiles .
  • Methods of Application: Positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .
  • Results: Simple thiophenes give mostly 2-substituted derivatives, because of more favorable conjugation in cationic intermediate .

Poly (glyoxylates) in Drug Delivery

  • Scientific Field: Biomedical Engineering .
  • Application Summary: Poly(ethyl glyoxylate) (PEtG) is a linear Self-Immolative Polymer (SIP) and its application in stimuli-responsive micelles for drug delivery .
  • Methods of Application: PEtG can be synthesized from the commercially available monomer ethyl glyoxylate (EtG). Depolymerization produces glyoxylic acid hydrate .
  • Results: This application provides a new class of depolymerizable materials with potential applications in drug delivery .

Glyoxylate Cycle in Bacteria

  • Scientific Field: Microbiology .
  • Application Summary: The glyoxylate cycle allows bacteria to use two carbons (C2 compounds), such as acetate, to satisfy cellular carbon requirements when simple sugars such as glucose or fructose are not available .
  • Methods of Application: The glyoxylate cycle centers on the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates .
  • Results: The glyoxylate cycle is an anabolic pathway occurring in bacteria, allowing them to utilize alternative carbon sources .

Thiophene in Electrophilic Substitution

  • Scientific Field: Organic Chemistry .
  • Application Summary: Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet, and thus, thiophene easily reacts with electrophiles .
  • Methods of Application: Positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .
  • Results: Simple thiophenes give mostly 2-substituted derivatives, because of more favorable conjugation in cationic intermediate .

Poly (glyoxylates) in Stimuli-Responsive Micelles

  • Scientific Field: Biomedical Engineering .
  • Application Summary: Poly(ethyl glyoxylate) (PEtG) is a linear Self-Immolative Polymer (SIP) and its application in stimuli-responsive micelles for drug delivery .
  • Methods of Application: PEtG can be synthesized from the commercially available monomer ethyl glyoxylate (EtG). Depolymerization produces glyoxylic acid hydrate .
  • Results: This application provides a new class of depolymerizable materials with potential applications in drug delivery .

Safety And Hazards

The compound should be handled with care. It is recommended to avoid getting it in eyes, on skin, or on clothing. Use only under a chemical fume hood. Wear personal protective equipment/face protection. Do not breathe mist/vapors/spray. Do not ingest .

properties

IUPAC Name

ethyl 2-(3-bromothiophen-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3S/c1-2-12-8(11)6(10)7-5(9)3-4-13-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKNGZQGMGWYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560478
Record name Ethyl (3-bromothiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromothiophene-2-glyoxylate

CAS RN

70596-02-0
Record name Ethyl (3-bromothiophen-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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